molecular formula C17H11Br2NO3S2 B5007392 (5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5007392
M. Wt: 501.2 g/mol
InChI Key: SLQPFCLOXWLZOH-ZSOIEALJSA-N
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Description

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, brominated phenyl groups, and a methoxyphenyl group

Properties

IUPAC Name

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO3S2/c1-23-11-4-2-10(3-5-11)20-16(22)14(25-17(20)24)8-9-6-12(18)15(21)13(19)7-9/h2-8,21H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQPFCLOXWLZOH-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the brominated phenyl and methoxyphenyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Halogen atoms in the brominated phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with brominated and methoxyphenyl groups, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroanilines or caffeine.

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